molecular formula C22H22FN3O3 B11001465 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one

2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B11001465
M. Wt: 395.4 g/mol
InChI Key: PKUMGOOABDVMLF-UHFFFAOYSA-N
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Description

The compound 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one features a pyridazinone core substituted with a 2-fluorophenyl group at position 6 and a dihydroisoquinoline moiety at position 2. The dihydroisoquinoline component is further modified with 6,7-dimethoxy groups, which are known to enhance lipophilicity and influence receptor binding in medicinal chemistry contexts.

Properties

Molecular Formula

C22H22FN3O3

Molecular Weight

395.4 g/mol

IUPAC Name

2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-6-(2-fluorophenyl)pyridazin-3-one

InChI

InChI=1S/C22H22FN3O3/c1-28-20-11-15-9-10-25(13-16(15)12-21(20)29-2)14-26-22(27)8-7-19(24-26)17-5-3-4-6-18(17)23/h3-8,11-12H,9-10,13-14H2,1-2H3

InChI Key

PKUMGOOABDVMLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one typically involves multiple steps:

    Formation of the Isoquinoline Intermediate: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where 3,4-dimethoxyphenethylamine reacts with an aldehyde under acidic conditions to form the 3,4-dihydroisoquinoline structure.

    Introduction of the Pyridazinone Ring: The pyridazinone ring can be introduced by reacting the isoquinoline intermediate with a suitable hydrazine derivative, followed by cyclization under basic conditions.

    Final Coupling: The final step involves coupling the isoquinoline and pyridazinone intermediates using a suitable linker, such as a halomethyl derivative, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the isoquinoline ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone ring, potentially converting it to a dihydropyridazinone.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying the behavior of isoquinoline and pyridazinone rings in various chemical reactions.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural similarity to natural alkaloids makes it a candidate for studying interactions with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable building block for the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The isoquinoline moiety can interact with neurotransmitter receptors, while the pyridazinone ring may inhibit specific enzymes. These interactions can modulate various biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key structural features and properties is summarized in Table 1.

Table 1: Comparison of Structural and Physicochemical Features

Compound Name Core Structure Substituents Molecular Weight Notable Properties
2-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one Pyridazinone 2-Fluorophenyl, dihydroisoquinoline (6,7-dimethoxy) Not provided Hypothesized enhanced lipophilicity and metabolic stability due to fluorine
6-Phenyl-pyridazin-3(2H)-one () Pyridazinone Phenyl ~188 (estimated) Solubility in ethanol: 8.3 mg/mL; limited lipophilicity due to lack of halogens
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () Pyridine Benzodioxin, dimethylaminomethylphenyl 391.46 High molecular weight; dimethylamino group may enhance solubility in polar solvents
2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one () Dihydroquinolinone Chloro, dimethylquinoline ~380 (estimated) Crystalline stability via N–H⋯N hydrogen bonds and π-π stacking

Key Observations:

  • Pyridazinone vs.
  • Substituent Effects: The 2-fluorophenyl group in the target compound likely reduces metabolic degradation compared to the phenyl group in ’s compound. The dihydroisoquinoline moiety with dimethoxy groups may confer higher lipophilicity than ’s dimethylamino group or ’s chloro-dimethylquinoline .
  • Solubility: While direct solubility data for the target compound are unavailable, ’s pyridazinone derivative shows moderate ethanol solubility (8.3 mg/mL). The target’s fluorophenyl and dimethoxy groups may reduce aqueous solubility compared to but improve membrane permeability .

Solid-State and Intermolecular Interactions

  • Target Compound: No crystallographic data are available, but the dihydroisoquinoline and pyridazinone moieties may facilitate hydrogen bonding or π-π interactions, similar to ’s compound.
  • ’s Compound : Exhibits dimerization via N–H⋯N hydrogen bonds and π-π stacking (centroid distance: 3.94 Å), contributing to crystalline stability .

Biological Activity

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of this compound, including its antibacterial, antifungal, and anticancer properties.

Chemical Structure

The compound features an indole moiety and an oxazole ring, which are known for their diverse biological activities. The presence of bromine in the indole structure may enhance its pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.98 µg/mL
Escherichia coli>100 µg/mL
Candida albicans7.80 µg/mL

The compound's effectiveness against Staphylococcus aureus indicates its potential as a treatment for infections caused by antibiotic-resistant strains.

Antifungal Activity

The antifungal properties of this compound were evaluated against Candida albicans. The results indicate moderate activity with a minimum fungicidal concentration (MFC) of 7.80 µg/mL, suggesting potential use in treating fungal infections .

Anticancer Activity

N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide has shown promising anticancer properties in vitro. Studies reported significant antiproliferative effects against various cancer cell lines.

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
A549 (lung cancer)<10
HeLa (cervical cancer)<10

The compound was particularly effective against rapidly dividing cells, indicating a potential mechanism for targeting cancerous tissues.

The exact mechanism by which N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide exerts its biological effects is still under investigation. However, preliminary molecular docking studies suggest that it may inhibit specific proteins involved in bacterial cell wall synthesis and cancer cell proliferation.

Case Studies

A recent case study highlighted the use of this compound in combination therapies for resistant bacterial infections. The results indicated enhanced efficacy when used alongside traditional antibiotics, significantly reducing bacterial load in treated subjects .

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